4,4,9-trimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
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Overview
Description
4,4,9-trimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrroloquinoline core with various substituents, including a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,9-trimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields a tricyclic indole intermediate, which can be further modified through various steps to introduce the desired substituents and form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,4,9-trimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, facilitated by reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
4,4,9-trimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,4,9-trimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain and improving cognitive function .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, used as an acetylcholinesterase inhibitor.
Thieno[3,2-d]pyrimidine derivatives: Compounds with similar heterocyclic structures and potential biological activities.
Uniqueness
4,4,9-trimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is unique due to its specific combination of substituents and its potential for diverse biological activities. Its structure allows for various modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C25H27N3O2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
5,11,11-trimethyl-9-[(4-phenylpiperazin-1-yl)methyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione |
InChI |
InChI=1S/C25H27N3O2/c1-17-9-10-20-18(15-25(2,3)28-22(20)21(17)23(29)24(28)30)16-26-11-13-27(14-12-26)19-7-5-4-6-8-19/h4-10,15H,11-14,16H2,1-3H3 |
InChI Key |
YCCOXSLRYWFLAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=C(C=C1)C(=CC(N3C(=O)C2=O)(C)C)CN4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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